

GPV574: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	GPV574	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **GPV574**, a derivative of the antiarrhythmic compound propafenone. The information is intended to support further research and development efforts related to this molecule.

Chemical Structure and Physicochemical Properties

GPV574 is chemically identified as 1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone.[1] Its fundamental properties are summarized in the tables below.

Identifier	Value
IUPAC Name	1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone[1]
Molecular Formula	C23H30N2O3[1]
SMILES	CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=C C=C(C=C3)C(=O)C)O)C[1]
CAS Number	635703-12-7[2]



Physicochemical Property	Value
Monoisotopic Mass	382.22565 Da[1]
XlogP (predicted)	3.3[1]

Pharmacological Properties and Mechanism of Action

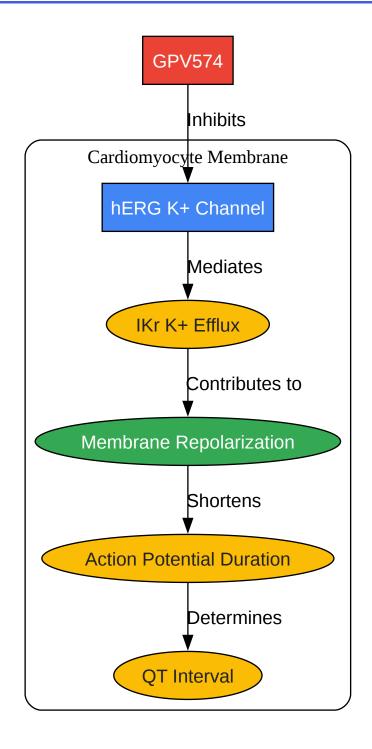
GPV574 is recognized for its activity as an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[3][4] [5] In addition to its effects on hERG channels, **GPV574** has been studied in the context of P-glycoprotein (P-gp), a multidrug transporter.[6]

Target	Activity	Value
hERG Potassium Channel	Inhibition	IC50 = 5.04 μM[5]
P-glycoprotein (P-gp)	Modulator of ATPase activity	-

hERG Channel Inhibition

The primary characterized mechanism of action for **GPV574** is the inhibition of hERG potassium channels.[3][4][5] These channels are responsible for the rapid delayed rectifier K+ current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential.[5][7] Inhibition of hERG channels by compounds like **GPV574** can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[5] This property is a key consideration in cardiovascular safety pharmacology.





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GPV574 Mechanism of Action on hERG Channels.

Interaction with P-glycoprotein

GPV574 has also been investigated for its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in multidrug resistance.[6] In studies examining the



ATPase activity of P-gp, **GPV574**, referred to as a propafenone-type compound, was shown to modulate this activity.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **GPV574** can be found in the cited literature. The synthesis of **GPV574** and related propagenone derivatives has been previously described by Chiba et al. (1996) and Klein et al. (2002).[5][8] The following provides a generalized workflow for the characterization of hERG channel inhibition.



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Workflow for hERG Inhibition Assay.

hERG Channel Inhibition Assay (Generalized):

- Cell Culture: Utilize a stable cell line, such as HEK293 cells, that is engineered to express
 the hERG potassium channel.
- Electrophysiology: Employ whole-cell patch-clamp electrophysiology to measure the IKr current in these cells.
- Compound Application: Apply varying concentrations of GPV574 to the cells.
- Data Analysis: Measure the inhibition of the IKr current at each concentration and fit the data to a dose-response curve to determine the IC50 value.

P-glycoprotein ATPase Activity Assay (Generalized):

 Membrane Preparation: Isolate cell membranes containing P-gp from a suitable expression system.



- ATPase Assay: Measure the basal ATPase activity of P-gp.
- Compound Incubation: Incubate the P-gp-containing membranes with GPV574.
- Activity Measurement: Quantify the change in ATP hydrolysis to assess the modulatory effect of GPV574 on P-gp's ATPase activity.[6]

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